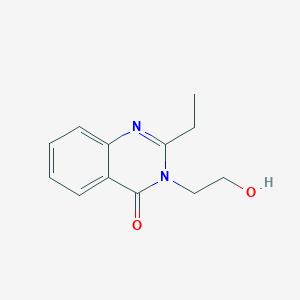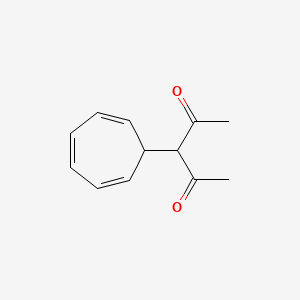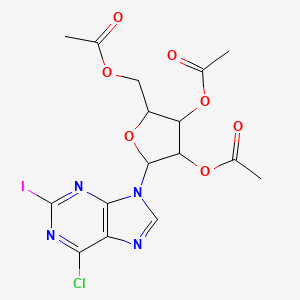![molecular formula C16H12FNO3 B8771155 2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid CAS No. 73952-77-9](/img/structure/B8771155.png)
2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid is a synthetic organic compound that features a benzoxazole ring fused with a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid typically involves the formation of the benzoxazole ring followed by the introduction of the fluorophenyl group. One common method starts with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzoxazole ring or the fluorophenyl group.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the fluorophenyl ring.
科学的研究の応用
2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity
作用機序
The mechanism of action of 2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for these targets. Detailed studies are required to elucidate the exact pathways involved .
類似化合物との比較
Similar Compounds
4-Fluorophenylacetic acid: Used as an intermediate in the production of fluorinated anesthetics.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their versatile biological activities.
Uniqueness
2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid is unique due to its specific combination of a benzoxazole ring and a fluorophenyl group
特性
CAS番号 |
73952-77-9 |
|---|---|
分子式 |
C16H12FNO3 |
分子量 |
285.27 g/mol |
IUPAC名 |
2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C16H12FNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20) |
InChIキー |
ARPYQKTVRGFPIS-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-Chloro-2-phenyloxazolo[5,4-B]pyridine](/img/structure/B8771137.png)



